molecular formula C13H13N3O2 B14871805 N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14871805
M. Wt: 243.26 g/mol
InChI Key: FZDLAGKDDPJRJL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridazines. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate in the presence of a base to form an intermediate acetoacetanilide. This intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the desired dihydropyridazine compound . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in the central nervous system, leading to various biological effects. The compound’s activity is mediated through the inhibition of monoamine oxidases and the modulation of neurotransmitter levels . Additionally, it may interact with other molecular pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-3-4-10(9(2)7-8)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17)

InChI Key

FZDLAGKDDPJRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C

Origin of Product

United States

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